molecular formula C16H13N5O2 B10946070 2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B10946070
M. Wt: 307.31 g/mol
InChI Key: WWVOCLBLQQRMSD-DJKKODMXSA-N
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Description

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 4-oxo-3(4H)-quinazolinyl derivatives with hydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and quinazolinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, amines, and substituted hydrazides, depending on the specific reaction and conditions used.

Scientific Research Applications

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of a quinazolinone core with a pyridylmethylidene hydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C16H13N5O2/c22-15(20-19-9-12-5-7-17-8-6-12)10-21-11-18-14-4-2-1-3-13(14)16(21)23/h1-9,11H,10H2,(H,20,22)/b19-9+

InChI Key

WWVOCLBLQQRMSD-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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